molecular formula C14H19BN2O4 B2661243 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1857348-93-6

4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2661243
CAS No.: 1857348-93-6
M. Wt: 290.13
InChI Key: HRPOVNIVVHDOBY-UHFFFAOYSA-N
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Description

4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under specific reaction conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated under reflux to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

  • Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Boronic Acids: Resulting from the reduction of the boronic acid group.

  • Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Industry: The compound can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and proteins. This interaction can modulate enzyme activities and protein functions, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

  • 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness: 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to its specific structural features, such as the presence of the pyrido[3,2-b][1,4]oxazine ring system and the boronic acid group

Properties

IUPAC Name

4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-10-12(16-7-9)17(5)11(18)8-19-10/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPOVNIVVHDOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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